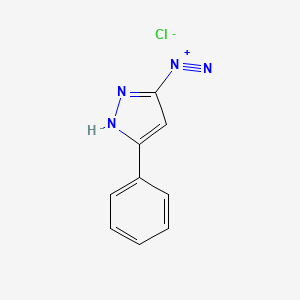
N-Butyl-N,N-didodecyldodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N,N-didodecyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is characterized by a long hydrophobic tail and a positively charged nitrogen atom, making it effective in reducing surface tension in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-didodecyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecyldodecan-1-amine with butyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through filtration and drying processes. The purity of the final product is ensured through rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N,N-didodecyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are often other quaternary ammonium salts or complexes with different anions. These products retain the surfactant properties of the parent compound .
Applications De Recherche Scientifique
N-Butyl-N,N-didodecyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Butyl-N,N-didodecyldodecan-1-aminium bromide involves its interaction with lipid bilayers and proteins. The long hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. The positively charged nitrogen atom interacts with negatively charged components of cell membranes, leading to cell lysis and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but a shorter hydrophobic tail.
Tetrabutylammonium bromide: A quaternary ammonium salt with four butyl groups, used primarily as a phase transfer catalyst.
Uniqueness
N-Butyl-N,N-didodecyldodecan-1-aminium bromide is unique due to its long hydrophobic tail, which enhances its ability to interact with lipid membranes and makes it particularly effective as a surfactant and antimicrobial agent .
Propriétés
Numéro CAS |
58495-71-9 |
|---|---|
Formule moléculaire |
C40H84BrN |
Poids moléculaire |
659.0 g/mol |
Nom IUPAC |
butyl(tridodecyl)azanium;bromide |
InChI |
InChI=1S/C40H84N.BrH/c1-5-9-13-16-19-22-25-28-31-34-38-41(37-12-8-4,39-35-32-29-26-23-20-17-14-10-6-2)40-36-33-30-27-24-21-18-15-11-7-3;/h5-40H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PFYDLNSVRWPLQU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
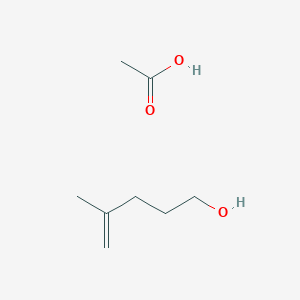
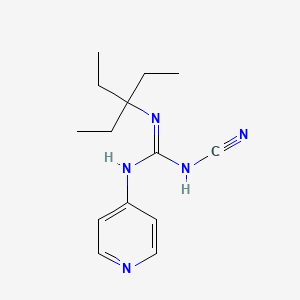

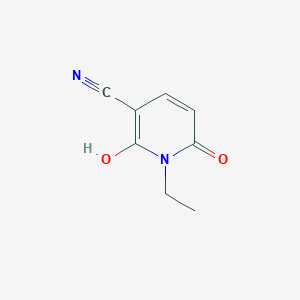
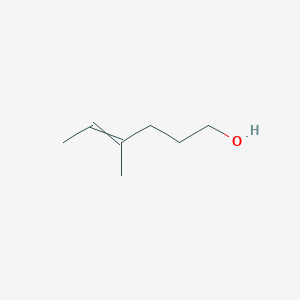
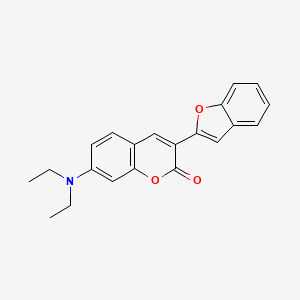
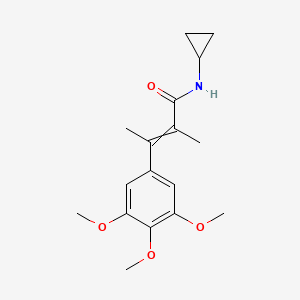
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
